molecular formula C14H17N3O5S B2592956 ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1298053-34-5

ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2592956
CAS RN: 1298053-34-5
M. Wt: 339.37
InChI Key: OFCSVKZXZFJJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonamide class of compounds and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Auxin Activities

Research has explored the synthesis of compounds related to ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate. A study by A. Yue et al. (2010) details the synthesis of related pyrazole carboxylic acid compounds and their auxin (plant growth regulator) activities, although the activity was not found to be high. This study contributes to the understanding of the chemical synthesis and potential agricultural applications of these compounds.

Corrosion Inhibition

Pyrazole derivatives, including similar compounds to ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate, have been studied for their corrosion inhibition properties. J. Saranya et al. (2020) investigated pyran derivatives for corrosion mitigation of mild steel in acidic solutions, revealing high inhibition efficiency. This research highlights the potential industrial applications of these compounds in protecting metals against corrosion.

Structural and Synthetic Studies

The structure and synthesis of related pyrazole carboxylates have been a focus in several studies. For instance, W. Ashton and G. Doss (1993) conducted synthetic studies and structural assignments of ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate, providing insights into the chemical properties and synthesis pathways of such compounds.

Antimicrobial and Antifungal Activities

Certain pyrazole derivatives show promise in antimicrobial and antifungal applications. Rajesh Kumar and Y. Joshi (2010) investigated the synthesis and biological activity of novel 1H‐1,4‐Diazepine derivatives, including pyrazole analogs, and found them to have significant antimicrobial, antifungal, and anthelmintic activities. This points to the potential use of these compounds in pharmaceutical applications.

Cancer Research

In the field of cancer research, pyrazole carboxamides and their derivatives have been studied for their cytotoxic effects. A study by Ashraf S. Hassan et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases and investigated their cytotoxicity against various human cancer cell lines. The findings contribute to the exploration of new therapeutic agents in oncology.

properties

IUPAC Name

ethyl 3-[(3-methoxyphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-4-22-14(18)12-9(2)15-16-13(12)23(19,20)17-10-6-5-7-11(8-10)21-3/h5-8,17H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCSVKZXZFJJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.